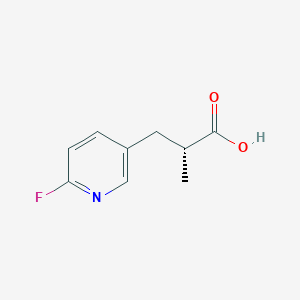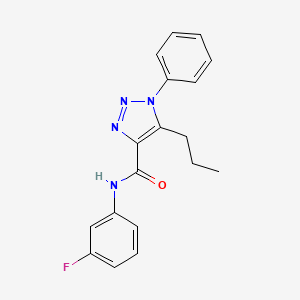![molecular formula C21H21N3O2S B2501107 N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-53-2](/img/structure/B2501107.png)
N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a chemical entity that appears to be a derivative of acetamide with a complex aromatic and heteroaromatic substitution pattern. Although the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of primary compounds such as 3-fluoro-4-cyanophenol to create novel acetamides with substituted phenyl groups . Similarly, the synthesis of this compound would likely involve multiple steps, starting with the formation of the core acetamide structure followed by the introduction of the thienyl and pyrimidinyl substituents. The process would require careful control of reaction conditions to ensure the correct placement of these groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to an aromatic or heteroaromatic system. The structure of the compound would be expected to show a similar arrangement, with the cyclopentyl group providing steric bulk and potentially influencing the overall conformation of the molecule. The presence of the thienyl and pyrimidinyl groups would add to the complexity of the molecular structure, potentially affecting its electronic properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of acetamide derivatives can vary widely depending on the substituents attached to the core structure. For example, the presence of a cyano group can lead to cyclization reactions, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides . The this compound could undergo similar reactions, with the potential for heterocyclization depending on the reaction partners and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of aromatic and heteroaromatic rings would likely result in a compound with significant pi-electron delocalization, which could affect its UV-Vis absorption properties. The amide group would contribute to the compound's hydrogen bonding capability, potentially affecting its solubility and boiling point. The steric bulk provided by the cyclopentyl group could influence the compound's crystallinity and melting point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Substituted 1,3-Cyclohexadienes and Related Compounds : Cyclopentylidene- and cyclohexylidene(cyano)acetamides have been used to synthesize various compounds, including thieno[2,3-d]pyrimidine derivatives. These compounds are potentially important in organic synthesis and medicinal chemistry (Dyachenko, Dyachenko, & Chernega, 2004).
Development of Antimicrobial Agents : Studies on the antimicrobial properties of compounds derived from similar acetamides, like 2-(4-bromo-3-methylphenoxy)acetamide derivatives, highlight the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Synthesis of Pyridine and Thiazole Derivatives : Research on the synthesis of pyridine-thiazole compounds linked through a phenoxy-acetamide spacer indicates potential applications in cancer treatment, with some compounds showing promising anticancer activity (Alqahtani & Bayazeed, 2020).
Chemical Synthesis and Characterization : The synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide and its derivatives provides insights into the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Gao Yonghong, 2009).
Development of Novel Heterocyclic Compounds : Research on the synthesis of new compounds derived from thieno[d]pyrimidines, including N-acetylpyrazol-3-yl and thiazolidinone derivatives, suggests potential applications in drug discovery and material science (El Azab & Elkanzi, 2014).
Biological and Pharmacological Applications
Investigation of Antimicrobial Properties : Studies on thienopyrimidine linked rhodanine derivatives derived from similar acetamides have shown significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Exploration of Anti-Cancer Activities : Synthesis and evaluation of various acetamide derivatives have been conducted to assess their potential as anticancer agents. Some compounds have shown significant activity against cancer cell lines, indicating their potential use in cancer therapy (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(23-16-4-1-2-5-16)14-26-17-9-7-15(8-10-17)21-22-12-11-18(24-21)19-6-3-13-27-19/h3,6-13,16H,1-2,4-5,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMPEZAITBLYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)
![3-Methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2501025.png)
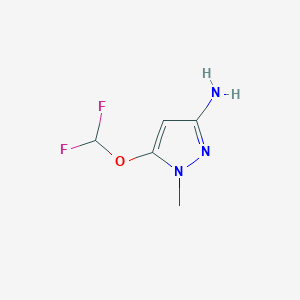
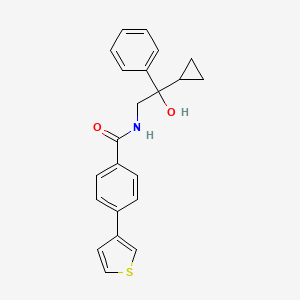
![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

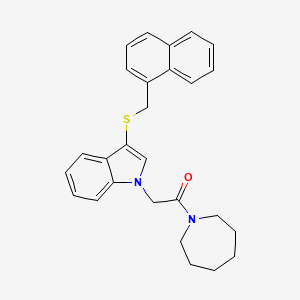
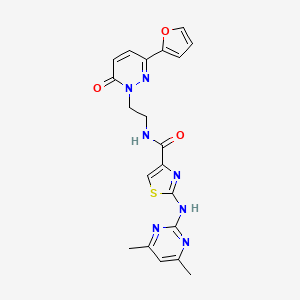

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
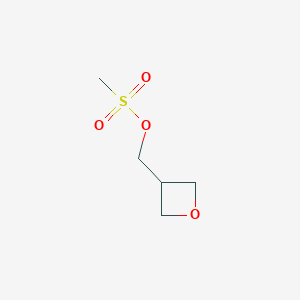
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
